3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
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Overview
Description
3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is an organic compound that features a pyrrole ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Reduced amides or alcohols
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The pyrrole ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in cancer cells or interacting with microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyrrole: Similar structure but lacks the propanamide moiety.
Phenylpropanamide: Lacks the pyrrole ring but has a similar amide structure.
Pyrrole-phenyl derivatives: Various derivatives with different substituents on the pyrrole or phenyl rings.
Uniqueness
3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is unique due to the combination of the pyrrole ring, phenyl group, and propanamide moiety, which confer specific chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H20N2O/c23-20(13-10-17-6-2-1-3-7-17)21-16-18-8-11-19(12-9-18)22-14-4-5-15-22/h1-9,11-12,14-15H,10,13,16H2,(H,21,23) |
InChI Key |
SWWJBRBZXFURDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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